Regioselective Synthesis: 94:6 Selectivity for 1,2,4- over 1,3,5-Triphenylbenzene via NbCl5/TaCl5 Catalysis
In the cyclotrimerization of phenylacetylene catalyzed by niobium pentachloride (NbCl5) or tantalum pentachloride (TaCl5), the product ratio of 1,2,4-triphenylbenzene to 1,3,5-triphenylbenzene can be tuned from 17:83 to 94:6 depending on reaction conditions. The highest selectivity of 94:6 (94% 1,2,4-isomer) was achieved, demonstrating that catalyst and condition optimization can strongly favor the asymmetric isomer [1]. In contrast, acid-catalyzed equilibration thermodynamically favors the 1,3,5-isomer (>95%) .
| Evidence Dimension | Product selectivity in phenylacetylene cyclotrimerization |
|---|---|
| Target Compound Data | Up to 94% (94:6 ratio) selectivity for 1,2,4-isomer |
| Comparator Or Baseline | 1,3,5-Triphenylbenzene (6% at maximum 1,2,4 selectivity) |
| Quantified Difference | 1,2,4-isomer content varies from 17% to 94% depending on conditions; up to 88% absolute difference in product distribution |
| Conditions | Phenylacetylene trimerization in hydrocarbon/chlorinated hydrocarbon solvents at 0–90 °C using NbCl5 or TaCl5 catalysts |
Why This Matters
This demonstrates that high-purity 1,2,4-triphenylbenzene can be obtained directly via catalytic synthesis without laborious isomer separation, reducing procurement costs for research requiring the asymmetric isomer.
- [1] Masuda, T., Mouri, T., & Higashimura, T. (1980). Cyclotrimerization of Phenylacetylene Catalyzed by Halides of Niobium and Tantalum. Bulletin of the Chemical Society of Japan, 53(4), 1152–1155. View Source
